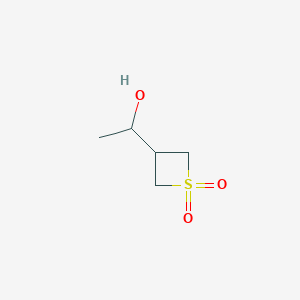
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing sulfur, with a hydroxyethyl group attached to the third carbon and a lambda6-thietane-1,1-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydroxyethyl-substituted thiol with a suitable carbonyl compound can lead to the formation of the thietane ring. The reaction conditions typically involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiolates can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the modulation of enzyme activity, disruption of metabolic pathways, and other biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Hydroxyethyl)-cyclopent-2-enone: A structurally similar compound with a cyclopentane ring instead of a thietane ring.
3-Ethyl-4-hydroxycyclopent-2-enone: Another related compound with an ethyl group instead of a hydroxyethyl group.
Uniqueness
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties compared to its cyclopentane analogs. The sulfur atom in the thietane ring can participate in various chemical reactions that are not possible with carbon-only rings, making this compound valuable for specific applications in chemistry and industry.
Propiedades
Fórmula molecular |
C5H10O3S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
1-(1,1-dioxothietan-3-yl)ethanol |
InChI |
InChI=1S/C5H10O3S/c1-4(6)5-2-9(7,8)3-5/h4-6H,2-3H2,1H3 |
Clave InChI |
JEHUWGUAQKDMJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CS(=O)(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


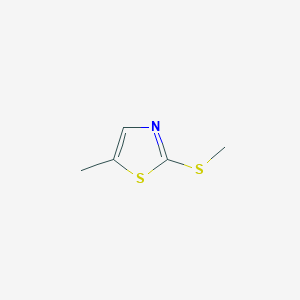
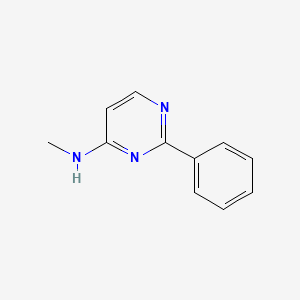

![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)
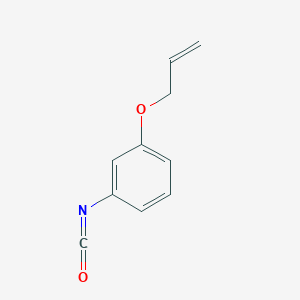

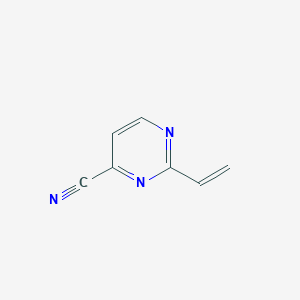
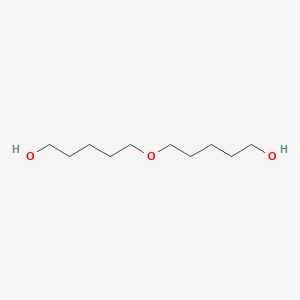
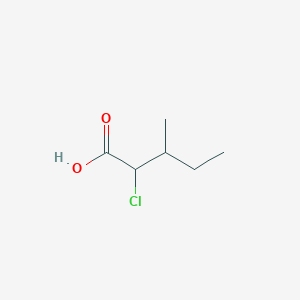
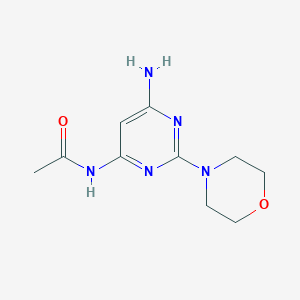
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
